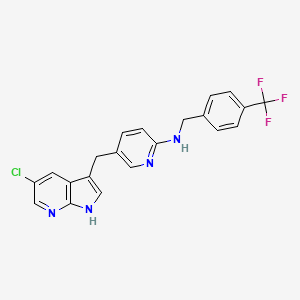

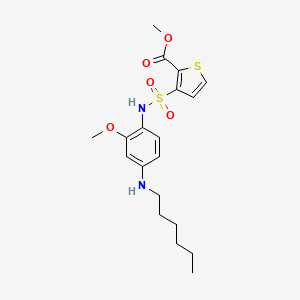

Dipeptide diaminobutyroyl benzylamide diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Syn-Ake acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its effects on cellular processes, including muscle contraction and neurotransmission.

Medicine: Explored for its potential therapeutic applications in neuromuscular disorders and as a topical treatment for wrinkles.

Wirkmechanismus

Syn-Ake acetate exerts its effects by acting as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR). By blocking these receptors, it inhibits the uptake of sodium ions (Na+), preventing muscle cell contraction. This leads to the relaxation of facial muscles, thereby reducing the appearance of mimic wrinkles .

Similar Compounds:

Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

Zukünftige Richtungen

Recent research has identified a growing consumer trend towards highly effective skincare solutions that provide visible and immediate effects . Dipeptide Diaminobutyroyl Benzylamide Diacetate, with its potential to reduce the appearance of wrinkles and delay their onset, fits well within this trend . As such, it’s likely that we’ll see continued interest and research into this molecule and similar synthetic peptides in the future .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Syn-Ake acetate involves the formation of a tripeptide sequence. The process typically includes the following steps:

Peptide Bond Formation: The amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions.

Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Syn-Ake acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Analyse Chemischer Reaktionen

Types of Reactions: Syn-Ake acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

Peptide Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC).

Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.

Deprotection Conditions: Acidic conditions for Boc removal and basic conditions for Fmoc removal.

Major Products: The primary product of these reactions is the tripeptide Syn-Ake acetate itself, which is used in various formulations for topical application .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Dipeptide diaminobutyroyl benzylamide diacetate can be achieved through a straightforward solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Dde)-OH", "Fmoc-Asp(OtBu)-OH", "Benzylamine", "Diethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Acetic anhydride", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Diethyl ether", "Triisopropylsilane (TIPS)", "Piperidine" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Lys(Dde)-OH using 20% piperidine in DMF", "Coupling of Fmoc-Lys(Dde)-OH with Fmoc-Asp(OtBu)-OH using PyBOP and DIPEA in DMF", "Addition of benzylamine to the reaction mixture and coupling using PyBOP and DIPEA in DMF", "Deprotection of Dde group using 2% hydrazine in DMF", "Coupling of diethylamine with the deprotected lysine using PyBOP and DIPEA in DMF", "Acetylation of the dipeptide using acetic anhydride and DIPEA in DCM", "Deprotection of the t-butyl group using TIPS and trifluoroacetic acid in DCM/methanol", "Acetylation of the remaining amino group using acetic anhydride and DIPEA in DCM", "Purification of the final product using preparative HPLC" ] } | |

CAS-Nummer |

823202-99-9 |

Molekularformel |

C21H33N5O5 |

Molekulargewicht |

435.5 g/mol |

IUPAC-Name |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |

InChI-Schlüssel |

COUXNAIGHLPOME-MOGJOVFKSA-N |

Isomerische SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |

SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Syn-Ake interact with its target and what are the downstream effects?

A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []

Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?

A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []

Q3: Are there any computational studies on Syn-Ake and what do they suggest?

A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one](/img/structure/B611020.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)